Home > Products > Screening Compounds P97372 > 4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline - 2549002-77-7

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Catalog Number: EVT-6591620
CAS Number: 2549002-77-7
Molecular Formula: C20H24N8
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

Compound Description: This compound is a quaternary ammonium betaine that demonstrates exceptional potency and selectivity for the αvβ6 integrin receptor over other αv integrins []. Its chemical, biological, physicochemical, and pharmacokinetic properties have been described, as well as its docking into αvβ6.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently being evaluated in a phase 2 clinical study for Cushing's syndrome []. It was developed as a more selective alternative to mifepristone, aiming to reduce unwanted side effects.

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: DRC-KS1 exhibits inhibitory activity against Staphylococcus aureus sortase A, a key enzyme involved in the virulence of this bacterium []. It has a MIC value of 108.2 µg/mL against S. aureus sortase A.

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

Compound Description: DRC-KS2 is another compound identified as a potential inhibitor of Staphylococcus aureus sortase A []. It exhibits a MIC value of 45.8 µg/mL, making it more potent than DRC-KS1.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration []. It demonstrates potency and efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration.

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

Compound Description: LQFM192 exhibits both anxiolytic-like and antidepressant-like activities in animal models []. Its mechanisms of action are thought to involve the serotonergic system and the benzodiazepine site of the GABAA receptor.

6-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

Compound Description: WAY-207024 is a potent, orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) []. It was designed to maintain the GnRH antagonist activity while improving in vitro pharmaceutical properties compared to its parent compound.

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 acts as a potent, highly selective, reversible P2Y12 receptor antagonist []. It displays significant in vivo antiplatelet and antithrombotic activities and was considered as a potential backup for clopidogrel.

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetic properties []. It exhibited enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer model.

4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile derivatives

Compound Description: This series of compounds comprises amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile and was synthesized and characterized using techniques like ES-MS and proton nuclear magnetic resonance []. These derivatives were evaluated for their antimicrobial activities.

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl])

Compound Description: S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors []. In preclinical studies, it exhibited weak effects on dopaminergic transmission and lacked typical antipsychotic or extrapyramidal side effects seen with D2 receptor antagonists.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) that has entered early clinical development []. It is an orally bioavailable small molecule designed for potential use in cancer treatment, particularly in tumors driven by the RAS/RAF/MEK/ERK signaling cascade.

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 acts as an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase []. It demonstrated in vivo antitumor activity and was designed to overcome the limitations of its predecessor, BMS-536924.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized through a three-step procedure, including a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution []. Its structure was confirmed using a range of techniques including NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction.

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This series of compounds was synthesized and characterized for potential antimicrobial activity []. Molecular docking studies were also performed to investigate their interactions with the BAX protein.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

Compound Description: This compound is a potent and selective inhibitor of the enzyme elongase of long-chain fatty acids family member 6 (ELOVL6) []. It exhibits over 30-fold selectivity for ELOVL6 over other ELOVL family members and effectively reduces the elongation index of fatty acids in both in vitro and in vivo settings.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This series of compounds was synthesized to investigate the bactericidal activity of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones []. Their structures were confirmed by 1H NMR, mass spectrometry, and elemental analysis.

Properties

CAS Number

2549002-77-7

Product Name

4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Molecular Formula

C20H24N8

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C20H24N8/c1-15-24-18(13-19(25-15)28-8-4-7-23-28)26-9-11-27(12-10-26)20-16-5-2-3-6-17(16)21-14-22-20/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3

InChI Key

ABSAMULSSOWMSI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5C=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.